3-Hydrazino-6-phenylpyridazine
Overview
Description
3-Hydrazino-6-phenylpyridazine is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry. The compound is structurally characterized by the presence of a hydrazino group attached to a pyridazine ring, which is further substituted with a phenyl group. This structural motif is of interest due to its pharmacological properties, particularly in the development of antihypertensive agents .
Synthesis Analysis
The synthesis of 3-hydrazino-6-phenylpyridazine derivatives has been explored in several studies. For instance, the synthesis of 3-hydrazino-5-phenyl-1,2,4-triazines was achieved by evaluating their antihypertensive activity in spontaneously hypertensive rat assays, indicating the potential of these compounds as peripheral vasodilators . Another study described the synthesis of 3-hydrazino-6-monoalkylaminopyridazines by reacting 3,6-dichloropyridazine with various N-monoalkylbenzylamines, followed by hydrazinolysis and debenzylation, to yield compounds with antihypertensive properties .
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as 6-methyl-3-nitro-2-phenylhydrazopyridine, have been determined using X-ray diffraction and DFT quantum chemical calculations. These studies reveal that the molecules consist of nearly planar subunits with specific dihedral angles and hydrogen bonding patterns that contribute to dimer formation in the crystal structure .
Chemical Reactions Analysis
3-Hydrazino-6-phenylpyridazine and its derivatives undergo various chemical reactions. For example, the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with hexoses and pentoses yields bis triazinyl hydrazones . Additionally, reactions with carbonyl compounds have been reported, such as the formation of hydrazones and subsequent conversion to triazolo[4,3-b]-1,2,4-triazin-2(1H)-ones . The reactivity of these compounds with different reagents leads to the formation of a variety of heterocyclic structures with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydrazino-6-phenylpyridazine derivatives are closely related to their molecular structure. The presence of the hydrazino group and the phenyl substitution influence the compound's reactivity and interaction with biological targets. The vibrational spectra and crystal structure analysis provide insights into the intramolecular and intermolecular interactions that dictate the compound's stability and reactivity . The insecticidal activity of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-ones against Plutella xylostella and the structure-activity relationships (SAR) study highlight the importance of substituent effects on the biological properties of these compounds .
Scientific Research Applications
Pyridazine derivatives, which include 3-Hydrazino-6-phenylpyridazine, have been shown to be ‘privileged structures’ in medicinal chemistry . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Pyridazinone, a derivative of pyridazine, has been used in various complex compounds that exhibited diversified pharmacological activities . These activities include anti-inflammatory, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular, and many other anticipated biological properties .
Pyridazine derivatives, which include 3-Hydrazino-6-phenylpyridazine, have been shown to be ‘privileged structures’ in medicinal chemistry . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Pyridazinone, a derivative of pyridazine, has been used in various complex compounds that exhibited diversified pharmacological activities . These activities include anti-inflammatory, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular, and many other anticipated biological properties .
Pyridazine derivatives, which include 3-Hydrazino-6-phenylpyridazine, have been shown to be ‘privileged structures’ in medicinal chemistry . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Pyridazinone, a derivative of pyridazine, has been used in various complex compounds that exhibited diversified pharmacological activities . These activities include anti-inflammatory, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular, and many other anticipated biological properties .
Safety And Hazards
properties
IUPAC Name |
(6-phenylpyridazin-3-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-12-10-7-6-9(13-14-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGXOKMCRDQBON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423366 | |
Record name | 3-hydrazino-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazino-6-phenylpyridazine | |
CAS RN |
38956-80-8 | |
Record name | 3-Hydrazinyl-6-phenylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38956-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-hydrazino-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydrazinyl-6-phenylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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